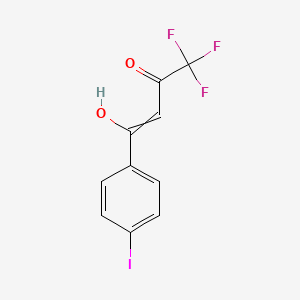

2-Buten-1-one, 4,4,4-trifluoro-3-hydroxy-1-(4-iodophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Buten-1-one, 4,4,4-trifluoro-3-hydroxy-1-(4-iodophenyl)-" is a fluorinated enone derivative featuring a 4-iodophenyl substituent at the 1-position, a trifluoromethyl group at the 4-position, and a hydroxyl group at the 3-position. The iodine atom in the para position of the phenyl ring introduces steric bulk and polarizability, distinguishing it from other derivatives. This compound likely shares characteristics common to α,β-unsaturated ketones, such as keto-enol tautomerism and electrophilic reactivity at the α-carbon .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 4,4,4-trifluoro-3-hydroxy-1-(4-iodophenyl)-2-buten-1-one, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis of trifluorinated enones typically involves aldol condensation or Claisen-Schmidt reactions. For analogous compounds (e.g., 4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione), optimized yields (96–99%) are achieved using ketone derivatives and fluorinated acetylating agents under anhydrous conditions . Key parameters include:

- Catalyst : Lewis acids (e.g., BF₃·Et₂O) for activating carbonyl groups.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature : Controlled heating (60–80°C) to drive dehydration.

- Substituent effects : Electron-withdrawing groups (e.g., -I in 4-iodophenyl) may slow condensation, requiring extended reaction times .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For hydroxylated trifluoroenones, R-factors <0.05 and data-to-parameter ratios >15 ensure reliability (e.g., as in 3-(4-tert-butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one) .

- NMR : ¹⁹F NMR identifies trifluoromethyl environments, while ¹H NMR reveals coupling between the hydroxyl proton and α,β-unsaturated ketone .

- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.

Q. Advanced: How can computational chemistry (e.g., DFT) elucidate the electronic effects of the 4-iodophenyl and trifluoromethyl groups?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

- Electron-withdrawing effects : The -I group reduces electron density at the α-carbon, influencing nucleophilic attack sites.

- Hydrogen bonding : The hydroxyl group forms intramolecular H-bonds with the ketone oxygen, stabilizing the enol tautomer .

- Fluorine interactions : Trifluoromethyl groups enhance lipophilicity and dipole moments, critical for biological membrane permeability .

Q. Advanced: What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for structural assignments?

Methodological Answer:

- Iterative refinement : Combine multiple techniques (e.g., X-ray for absolute configuration, NOESY for solution-state conformers) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect tautomeric equilibria (e.g., keto-enol shifts) .

- Crystallographic validation : Compare experimental and calculated powder XRD patterns to identify polymorphic discrepancies .

Q. Intermediate: How does the iodine substituent influence cross-coupling reactivity in derivatization reactions?

Methodological Answer:

The 4-iodophenyl group enables Suzuki-Miyaura or Ullmann couplings for functionalization:

- Catalyst systems : Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (80°C) .

- Steric effects : Bulkier ligands (e.g., XPhos) improve yields for ortho-substituted products.

- Side reactions : Competing dehalogenation is minimized using low-temperature conditions (<50°C) .

Q. Advanced: What are the implications of the hydroxyl group’s acidity on the compound’s reactivity and stability?

Methodological Answer:

- Acidity (pKa) : The hydroxyl group (pKa ~8–10) undergoes deprotonation under basic conditions, forming a conjugated enolate for Michael additions .

- Stability : Protect the hydroxyl group via silylation (e.g., TBSCl) during air-sensitive reactions .

- Solubility : Hydrogen bonding with polar solvents (e.g., MeOH) enhances solubility but may complicate column chromatography .

Q. Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

(2Z)-4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-2-buten-1-one (CAS: MFCD02667000)

2-Buten-1-one, 1-(4-ethylphenyl)-4,4,4-trifluoro-3-hydroxy- (CAS: 885043-36-7)

2-Buten-1-one, 4,4,4-trifluoro-3-hydroxy-1-(2-pyridinyl) (CAS: 885043-41-4)

*Inferred based on substituent replacement from nitro (C₁₀H₆F₃NO₄ → C₉H₅F₃IO₂ by replacing NO₂ with I and adjusting H count).

Electronic and Steric Effects

- 4-Nitrophenyl Derivative: The nitro group’s strong electron-withdrawing nature enhances electrophilicity at the α-carbon, promoting reactivity in nucleophilic additions. This derivative may exhibit higher acidity in the hydroxyl group due to resonance stabilization of the enolate .

- 4-Iodophenyl Derivative : The iodine atom’s polarizability and steric bulk may slow reaction kinetics compared to nitro analogs but enable unique applications in halogen-bonding interactions or catalysis. Its larger atomic radius could also influence crystal packing and solubility .

- This substituent may reduce electrophilicity at the α-carbon, favoring tautomer stabilization .

- 2-Pyridinyl Derivative : The pyridine ring introduces basicity and coordination sites, enabling metal complexation. This heterocyclic group could modify solubility in polar solvents and alter hydrogen-bonding patterns .

Properties

CAS No. |

855524-49-1 |

|---|---|

Molecular Formula |

C10H6F3IO2 |

Molecular Weight |

342.05 g/mol |

IUPAC Name |

1,1,1-trifluoro-4-hydroxy-4-(4-iodophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H6F3IO2/c11-10(12,13)9(16)5-8(15)6-1-3-7(14)4-2-6/h1-5,15H |

InChI Key |

RBWFGYMNVISIRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.